molecular formula C20H24N2O4S2 B2541308 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide CAS No. 921991-72-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2541308
CAS RN: 921991-72-2
M. Wt: 420.54
InChI Key: ZOAJHXUQLPEKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

A study focused on the novel methods for the synthesis of proton pump inhibitors, highlighting the development of various pharmaceutical impurities. Omeprazole, a closely related compound with a distinct chemical structure, was used to study the inhibition of the gastric ATPase enzyme. The research emphasized the synthesis process involving sulfone N-oxide formation, showcasing the importance of understanding pharmaceutical impurities in drug development. This insight could guide the investigation into the synthesis and potential impurities of complex sulfonamides, including N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide, in enhancing drug safety and efficacy (Saini et al., 2019).

Sulfonamides in Medicinal Chemistry

Sulfonamides have a prominent role in medicinal chemistry due to their inclusion in a variety of clinically used drugs. Their applications extend beyond traditional antibacterial uses to include diuretics, carbonic anhydrase inhibitors, and antiepileptic medications. The review of sulfonamide patents from 2008 to 2012 showcases the ongoing innovation in this area, particularly in developing novel drugs with sulfonamide moieties for targeting specific diseases. This backdrop provides a context for exploring the therapeutic potentials of complex sulfonamides, such as the one , in various medical fields (Carta et al., 2012).

Sulfonamide Antibiotics and Environmental Impact

Sulfonamides, due to their broad use in healthcare and veterinary medicine, have an environmental footprint that necessitates scrutiny. Their presence in the biosphere, derived mainly from agricultural activities, poses potential risks to microbial populations and human health. Understanding the environmental impact and mechanisms of resistance of sulfonamides can inform safer pharmaceutical practices and the development of new compounds with minimized ecological footprints. This area of research may also be relevant for assessing the environmental implications of synthesizing and using complex sulfonamides (Baran et al., 2011).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-5-11-22-16-9-7-14(12-17(16)26-13-20(3,4)19(22)23)21-28(24,25)18-10-8-15(6-2)27-18/h5,7-10,12,21H,1,6,11,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJHXUQLPEKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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